Diphenyl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
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Overview
Description
Diphenyl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a complex organic compound characterized by its unique structure, which includes a tetrahydroisoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a phenethylamine derivative with an aldehyde under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Diphenyl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, Diphenyl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in the development of new organic compounds.
Biology: In biological research, this compound has been studied for its potential biological activities. It may act as a ligand for various receptors and enzymes, influencing biological pathways and processes.
Medicine: The medicinal applications of this compound are being explored for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it valuable for various applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which Diphenyl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structural analog without the diphenylmethanol moiety.
Diphenylmethanol: A simpler compound lacking the tetrahydroisoquinoline ring system.
Isoquinoline derivatives: Other compounds containing the isoquinoline core with various substituents.
Uniqueness: Diphenyl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol stands out due to its combination of the tetrahydroisoquinoline ring system and the diphenylmethanol moiety. This unique structure imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
diphenyl(1,2,3,4-tetrahydroisoquinolin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-14,21,23-24H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDBEHVNWCDLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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